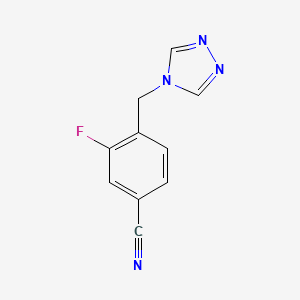

3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several important considerations that reflect the complexity of heterocyclic naming conventions. According to chemical database entries, the compound is formally designated as 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile, which precisely describes the substitution pattern on both the benzene ring and the triazole moiety. The Chemical Abstracts Service has assigned the registry number 1274139-48-8 to this specific structural variant, distinguishing it from closely related isomeric forms.

The International Union of Pure and Applied Chemistry nomenclature system requires careful specification of the triazole ring connectivity, as the 1,2,4-triazole system can exhibit different substitution patterns and tautomeric forms. The designation "4H-1,2,4-triazol-4-yl" indicates that the triazole ring is substituted at the 4-position, with the "4H" notation specifying the particular tautomeric form where the hydrogen is located at the 4-position of the triazole ring. This level of specificity is crucial for distinguishing between different connectivity patterns that can occur in triazole-containing compounds.

The Chemical Abstracts Service registry analysis reveals additional complexity in the naming of related compounds. A closely related isomer bearing the Chemical Abstracts Service number 1016753-56-2 is designated as 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, which differs in the triazole connectivity pattern. This demonstrates the importance of precise Chemical Abstracts Service registry numbers in distinguishing between structural variants that share the same molecular formula but differ in their connectivity patterns.

Properties

IUPAC Name |

3-fluoro-4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-6-13-14-7-15/h1-3,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYWZCYUNMWYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds with a 1,2,4-triazole structure are often used in the synthesis of antineoplastic drugs, suggesting that this compound may also target cancer cells.

Mode of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body, leading to changes in cellular function.

Biochemical Pathways

Similar compounds are known to affect a variety of biochemical pathways, often leading to the inhibition of cell growth and proliferation.

Biological Activity

3-Fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile is a compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H7FN4

- Molecular Weight : 202.19 g/mol

- CAS Number : [61728547]

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. The presence of the fluorine atom and the triazole ring enhances the compound's lipophilicity and potential for protein binding, which may contribute to its pharmacological effects.

- Antimicrobial Activity : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. For instance, compounds similar to 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile have shown significant antifungal activity against various strains of fungi.

- Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile may enhance its interaction with cancer-related targets.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 2.5 | |

| Anticancer | HeLa cells | 1.8 | |

| Antibacterial | E. coli | 5.0 |

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various triazole derivatives, including compounds structurally similar to 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile. The results indicated that these compounds effectively inhibited the growth of Candida albicans with an IC50 value of approximately 2.5 µM. This suggests a promising application in treating fungal infections.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, derivatives were tested against HeLa cells. The compound exhibited an IC50 value of 1.8 µM, indicating potent cytotoxicity and potential as a chemotherapeutic agent. The study highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

The compound is primarily recognized for its potential pharmacological properties, particularly in the development of antifungal and antibacterial agents. The triazole moiety is known for its broad-spectrum activity against various pathogens.

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that compounds containing this structure can be effective against strains of fungi such as Candida and Aspergillus species .

Antibacterial Properties

In addition to antifungal activity, triazole derivatives have shown promise as antibacterial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial survival. This dual action makes them suitable candidates for further development as broad-spectrum antibiotics .

Reaction Conditions

Typical synthesis involves:

- Reagents : Benzonitrile derivatives and triazole precursors.

- Solvents : Ethanol or acetonitrile.

- Temperature : Reflux conditions are often employed to facilitate the reaction.

The yield and purity of the synthesized compound can be optimized by adjusting these parameters .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile is crucial for enhancing its biological activity. Modifications to the triazole ring or the benzonitrile moiety can lead to improved pharmacological profiles.

Key Modifications

Key modifications that have been explored include:

- Altering substituents on the triazole ring to enhance binding affinity to target enzymes.

- Introducing additional functional groups to improve solubility and bioavailability.

These modifications have been systematically studied to correlate structural changes with biological efficacy .

Case Studies

Several case studies highlight the effectiveness of 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile in clinical settings:

Case Study 1: Antifungal Efficacy

A study demonstrated that a derivative of this compound exhibited potent antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents .

Case Study 2: Antibacterial Screening

In another investigation, compounds based on this structure were screened against various Gram-positive and Gram-negative bacteria. Results indicated strong antibacterial activity comparable to established antibiotics like penicillin .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compound 17c (4-[(2-Chloro-4-hydroxybenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile)

- Structure : Chlorine at the 2-position, hydroxy group at the 4-position, and triazole-methyl linkage.

- Synthesis: Prepared via reaction of 3-chloro-4-(chloromethyl)phenol (17b) with K₂CO₃, yielding 100% product .

Compound 18c (4-[(2,6-Dichloro-4-hydroxybenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile)

- Structure : Dichloro substitution at 2,6-positions and hydroxy group at 4-position.

- Synthesis: Derived from 3,5-dichloro-4-(hydroxymethyl)phenol (18b) with a 38% yield .

- Key Difference : Dichloro groups may improve steric hindrance, affecting enzyme inhibition selectivity.

Triazole-Benzonitrile Hybrids with Sulfamate Groups

Compound 16 (4-[N-(4-Cyanophenyl)-N-(4H-1,2,4-triazol-4-yl)fluorocarbonyl]phenyl sulfamate)

- Structure : Fluorocarbonyl and sulfamate groups attached to the triazole-benzonitrile scaffold.

- Synthesis : Produced from 16d using ClSO₂NH₂ and DMA, yielding 76% .

- Biological Activity : Acts as a dual aromatase-sulfatase inhibitor, with enhanced potency due to sulfamate’s enzyme-targeting capability .

Compound 18 (3,5-Dichloro-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate)

Fluorinated Analogues in Imaging and Therapy

4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile

- Structure : Iodine substituent for radiolabeling.

- Key Difference : Iodine’s larger atomic radius compared to fluorine may reduce blood-brain barrier penetration.

MD-298 (4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile)

- Structure : Boronic ester for Suzuki-Miyaura coupling.

- Application: Precursor for radiolabeled aromatase inhibitors, emphasizing versatility in diagnostic applications .

Key Findings and Implications

Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance metabolic stability and blood-brain barrier penetration compared to bulkier halogens like chlorine .

Sulfamate Functionalization : Compounds with sulfamate groups (e.g., 16, 18) exhibit dual enzyme inhibition, making them candidates for breast cancer therapy .

Imaging Applications: Iodine- or boronic ester-containing analogues (e.g., MD-298) highlight structural adaptability for diagnostic purposes .

Preparation Methods

Detailed Preparation Methods

Preparation of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile Intermediate

This intermediate is key to the synthesis and is prepared by reacting halomethyl benzonitrile derivatives with 1,2,4-triazole salts under controlled conditions.

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting materials | 4-bromomethyl benzonitrile (or other 4-halomethyl benzonitrile derivatives) |

| Nucleophile | Sodium salt or cesium carbonate salt of 1,2,4-triazole |

| Solvent | Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or other polar aprotic solvents |

| Temperature | Addition at 10°C, stirring at 10-15°C for 2 hours |

| Work-up | Addition of demineralized water, extraction with dichloromethane, drying, and crystallization |

Process Description

- A solution of the sodium salt of 1,2,4-triazole is prepared in DMF at 25-30°C.

- A solution of 4-bromomethyl benzonitrile in DMF is added dropwise at 10°C.

- The reaction mixture is stirred at 10-15°C for 2 hours to ensure complete substitution.

- Water is added to quench the reaction, followed by extraction with dichloromethane.

- The organic layer is dried and the solvent removed under reduced pressure.

- The crude product is crystallized from diisopropyl ether or suitable solvent to obtain pure 4-(1,2,4-triazol-1-ylmethyl)benzonitrile.

This method avoids undesired by-products, reduces solvent use, and improves yield and purity compared to prior art.

Comparative Data Table of Preparation Parameters

| Step | Reactants | Solvent(s) | Base/Catalyst | Temperature Range | Key Advantages |

|---|---|---|---|---|---|

| 4-(1,2,4-triazol-1-ylmethyl)benzonitrile synthesis | 4-bromomethyl benzonitrile + sodium salt of 1,2,4-triazole | DMF | Sodium salt or cesium carbonate | 10-15°C (reaction), 25-30°C (salt dissolution) | High regioselectivity, reduced solvent use, cost-effective |

| Fluoro-substituted benzonitrile coupling | 4-(1,2,4-triazol-1-ylmethyl)benzonitrile + 4-fluorobenzonitrile | DMF, alcohols, ketones | Potassium tert-butoxide or cesium carbonate | -30°C to 10°C | High purity, low isomeric impurity, simple work-up |

Research Findings and Notes

- Use of cesium carbonate as a base improves reaction selectivity and yield in the substitution step.

- Maintaining low temperatures during the coupling with 4-fluorobenzonitrile reduces side reactions and formation of isomeric impurities to less than 1.0%.

- Avoidance of tedious extraction and recrystallization steps enhances process economy and scalability.

- The choice of solvent is crucial; polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitution and stabilize intermediates.

- The process is applicable for producing intermediates used in pharmaceutical synthesis, such as Letrozole, indicating its industrial relevance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Fluorination of a benzonitrile precursor via nucleophilic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 2 : Introduction of the triazole moiety via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution of a brominated intermediate with 4H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMSO) .

- Critical Factors : Solvent choice (e.g., DMSO enhances triazole reactivity), temperature control to avoid decomposition, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

- Spectroscopy :

- ¹⁹F NMR : Identify fluorine environment (δ ≈ -110 to -120 ppm for aromatic fluorine) and assess electronic effects of substituents .

- ¹³C NMR : Confirm nitrile (C≡N) resonance at ~115 ppm and triazole carbons at 140–160 ppm .

Q. What structural analogs of this compound have been studied, and how do substituents affect biological activity?

- Key Analogs :

- Brominated analog : 4-(3-Bromo-4H-1,2,4-triazol-4-yl)benzonitrile shows enhanced antimicrobial activity but reduced solubility .

- Non-fluorinated analog : 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile lacks metabolic stability compared to the fluorinated derivative .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Orthogonal Assays : Validate enzyme inhibition (e.g., aromatase ) using both fluorescence-based and radiometric assays to rule out assay-specific artifacts.

- Purity Analysis : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Structural Confirmation : Compare crystallographic data (e.g., bond lengths in SHELX-refined structures ) with computational models to identify conformational impacts on activity .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Challenges :

- Twinning : Common in triazole-containing compounds due to symmetry; use SHELXL’s TWIN command for refinement .

- Disorder : Fluorine and triazole groups may exhibit positional disorder. Apply restraints (DFIX, SIMU) in SHELX .

Q. How can experimental design optimize target interaction studies for this compound?

- Strategies :

- Binding Assays : Surface plasmon resonance (SPR) with immobilized kinases (e.g., EGFR) to measure affinity (KD) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify entropy-driven binding, typical for triazole interactions .

- Co-crystallization : Soak crystals of target proteins (e.g., aromatase) with the compound at 10 mM concentration in cryoprotectant buffer .

Q. What methodologies elucidate the role of fluorine in modulating reactivity and selectivity?

- Techniques :

- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) compare electrostatic potential maps of fluorinated vs. non-fluorinated analogs to predict reactivity .

- Kinetic Isotope Effects (KIE) : Measure deuterium substitution impacts on metabolic stability in liver microsomes .

Q. How can researchers evaluate the compound’s dual functionality as a kinase modulator and sulfatase inhibitor?

- Protocol :

- Kinase Assays : Use ADP-Glo™ assay for IC₅₀ determination against a panel of 50 kinases .

- Sulfatase Inhibition : Measure hydrolysis of 4-methylumbelliferyl sulfate in JEG-3 cells, comparing activity to letrozole-derived sulfamates .

- Cross-Reactivity Screening : Test selectivity via thermal shift assays (TSA) to identify off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.